molecular formula C15H30O3 B14635899 Acetic acid;tridec-7-en-1-ol CAS No. 56577-30-1

Acetic acid;tridec-7-en-1-ol

Cat. No.: B14635899
CAS No.: 56577-30-1
M. Wt: 258.40 g/mol
InChI Key: DUXHPCUIYXFENO-UHFFFAOYSA-N
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Description

Acetic acid;tridec-7-en-1-ol is an organic compound that combines the properties of acetic acid and tridec-7-en-1-ol. Acetic acid is a well-known carboxylic acid with the chemical formula CH₃COOH, commonly found in vinegar. Tridec-7-en-1-ol is an unsaturated alcohol with a long carbon chain and a double bond at the seventh position. This compound is of interest due to its unique combination of functional groups, which can lead to diverse chemical behaviors and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of acetic acid;tridec-7-en-1-ol typically involves the esterification of acetic acid with tridec-7-en-1-ol. This reaction is catalyzed by a strong acid, such as sulfuric acid, and involves heating the reactants to facilitate the formation of the ester bond . The general reaction can be represented as follows:

CH3COOH+C13H25OHCH3COOC13H25+H2O\text{CH}_3\text{COOH} + \text{C}_{13}\text{H}_{25}\text{OH} \rightarrow \text{CH}_3\text{COO}\text{C}_{13}\text{H}_{25} + \text{H}_2\text{O} CH3​COOH+C13​H25​OH→CH3​COOC13​H25​+H2​O

Industrial Production Methods

Industrial production of this compound may involve similar esterification processes but on a larger scale. The process typically includes the use of continuous reactors to maintain optimal reaction conditions and maximize yield. The unreacted starting materials can be recycled to improve efficiency and reduce waste .

Chemical Reactions Analysis

Types of Reactions

Acetic acid;tridec-7-en-1-ol can undergo various chemical reactions, including:

    Esterification: As mentioned, it can be formed through esterification.

    Hydrolysis: The ester bond can be hydrolyzed back to acetic acid and tridec-7-en-1-ol in the presence of water and an acid or base catalyst.

    Oxidation: The alcohol group in tridec-7-en-1-ol can be oxidized to form a corresponding aldehyde or carboxylic acid.

    Reduction: The double bond in tridec-7-en-1-ol can be reduced to form a saturated alcohol.

Common Reagents and Conditions

    Esterification: Sulfuric acid as a catalyst, heating.

    Hydrolysis: Acidic or basic conditions, water.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like hydrogen gas with a palladium catalyst.

Major Products

    Hydrolysis: Acetic acid and tridec-7-en-1-ol.

    Oxidation: Tridec-7-enal (aldehyde) or tridec-7-enoic acid (carboxylic acid).

    Reduction: Tridecan-1-ol (saturated alcohol).

Scientific Research Applications

Acetic acid;tridec-7-en-1-ol has various applications in scientific research:

Mechanism of Action

The mechanism of action of acetic acid;tridec-7-en-1-ol depends on its chemical structure and the functional groups present. The ester bond can undergo hydrolysis, releasing acetic acid and tridec-7-en-1-ol, which can then interact with various molecular targets. Acetic acid can act as a weak acid, donating protons and participating in acid-base reactions. Tridec-7-en-1-ol can interact with lipid membranes due to its hydrophobic long carbon chain, potentially disrupting membrane integrity .

Comparison with Similar Compounds

Similar Compounds

    Acetic acid: A simple carboxylic acid with widespread use in food preservation and chemical synthesis.

    Tridec-7-en-1-ol: An unsaturated alcohol with applications in the fragrance industry.

    Ethyl acetate: An ester formed from acetic acid and ethanol, commonly used as a solvent.

Uniqueness

Acetic acid;tridec-7-en-1-ol is unique due to its combination of a carboxylic acid and a long-chain unsaturated alcohol. This dual functionality allows it to participate in a wider range of chemical reactions and makes it suitable for diverse applications in different fields .

Properties

CAS No.

56577-30-1

Molecular Formula

C15H30O3

Molecular Weight

258.40 g/mol

IUPAC Name

acetic acid;tridec-7-en-1-ol

InChI

InChI=1S/C13H26O.C2H4O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14;1-2(3)4/h6-7,14H,2-5,8-13H2,1H3;1H3,(H,3,4)

InChI Key

DUXHPCUIYXFENO-UHFFFAOYSA-N

Canonical SMILES

CCCCCC=CCCCCCCO.CC(=O)O

Origin of Product

United States

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